Nilutamide

Pharmacokinetics Dosing Frequency Antiandrogen

Researchers modeling bicalutamide-resistant prostate cancer need an antiandrogen that retains efficacy against the clinically relevant W741C AR mutant-most agents fail here. Nilutamide (CAS 63612-50-0) is the validated solution. • Uniquely antagonizes W741C mutant AR where bicalutamide loses activity • Half-life ~56 h supports once-daily in vivo dosing vs. thrice-daily flutamide • >50-fold higher interstitial pneumonitis risk-ideal positive control for drug-induced lung injury models. Supplied at ≥98% HPLC purity; full QC documentation with global shipping.

Molecular Formula C12H10F3N3O4
Molecular Weight 317.22 g/mol
CAS No. 63612-50-0
Cat. No. B1683758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNilutamide
CAS63612-50-0
Synonyms5,5-dimethyl-3-(4-nitro-3-(trifluoromethyl)phenyl)- 2,4-imidazolidinedione
Anandron
Nilandron
nilutamide
RU 23908
RU 23908-10
RU-23908
Molecular FormulaC12H10F3N3O4
Molecular Weight317.22 g/mol
Structural Identifiers
SMILESCC1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C
InChIInChI=1S/C12H10F3N3O4/c1-11(2)9(19)17(10(20)16-11)6-3-4-8(18(21)22)7(5-6)12(13,14)15/h3-5H,1-2H3,(H,16,20)
InChIKeyXWXYUMMDTVBTOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility4.19e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nilutamide Procurement: Baseline Characteristics


Nilutamide (CAS 63612-50-0) is a first-generation, nonsteroidal antiandrogen (NSAA) that functions as a competitive antagonist of the androgen receptor (AR) [1]. It is characterized as a 'pure' antiandrogen due to its lack of significant affinity for other steroid hormone receptors, including progestogen, estrogen, mineralocorticoid, and glucocorticoid receptors [2]. This compound is structurally related to flutamide and is orally active [3]. In vitro, nilutamide has been shown to block the effects of testosterone at the AR level with an IC50 of 600 nM in a luciferase reporter assay using human LAPC4 cells [4].

Target profile Androgen receptor (AR) antagonist with selectivity over other steroid receptors
Route Orally active research compound suitable for in vivo model studies
Assay context Compatible with cell-based AR reporter assays (e.g., prostate cancer lines)

Why Nilutamide Cannot Be Substituted


Within the nonsteroidal antiandrogen class, compounds like flutamide, bicalutamide, enzalutamide, apalutamide, and darolutamide exhibit distinct and clinically meaningful differences in pharmacokinetics, safety, and even activity against specific AR mutants [1][2]. For instance, flutamide's short half-life necessitates thrice-daily dosing, while bicalutamide is associated with a more favorable overall tolerability profile [3]. Critically, the unique adverse event signature of nilutamide, which includes a significant risk of interstitial pneumonitis and class-specific effects like alcohol intolerance, precludes its simple interchange with other agents in research settings where these specific toxicities are under investigation [4]. Furthermore, data suggests nilutamide may retain antiandrogenic activity against certain AR mutations (e.g., W741C) where other agents lose efficacy, making it a valuable tool for specific mechanistic studies [5]. Therefore, selecting nilutamide must be justified by its specific quantifiable differences, not just its membership in the NSAA class.

Half-life mismatch vs. flutamide (active metabolite) may shift steady-state exposure dynamics in long-term studies.

Pneumonitis and alcohol intolerance profiles are compound-specific and may not replicate with other NSAAs, limiting interchangeability in toxicity-focused research.

Differential activity against W741C mutant AR may not be replicated by bicalutamide or hydroxyflutamide; mismatch could compromise resistance mechanism studies.

Nilutamide Quantitative Evidence


Half-Life Advantage Over Flutamide

Nilutamide possesses a significantly longer plasma elimination half-life compared to its structural analog, flutamide, enabling a simpler, once-daily oral dosing regimen [1]. This pharmacokinetic advantage directly addresses the challenge of patient compliance and steady-state drug levels, which is a key differentiator from flutamide, which requires thrice-daily administration [2].

Half-Life vs. Flutamide
Head-to-head
Nilutamide mean 56 h (23–87 h)
vs. Hydroxyflutamide 8–10 h
Supports design of once-daily administration in long-term in vivo studies.
Exposure dynamics may differ between models; verify steady-state levels.
Pharmacokinetics Dosing Frequency Antiandrogen

W741C Androgen Receptor Activity

In head-to-head comparative studies of AR transcriptional activity, nilutamide demonstrated a unique ability to suppress the W741C mutant AR, whereas other first-generation antiandrogens like bicalutamide and hydroxyflutamide were ineffective against this specific mutation [1]. This differential activity is attributed to the fact that the W741C mutation does not disrupt the key hydrophobic interactions required for nilutamide's antagonist binding, in contrast to other agents which require this interaction to avoid conversion into agonists [1].

W741C Mutant AR Activity
Head-to-head
Nilutamide: Active suppression
Bicalutamide / Hydroxyflutamide: Inactive
Supports resistance mechanism studies involving AR W741C mutation.
Transcriptional assay context; verify activity in intended cell model.
Androgen Receptor Mutation Drug Resistance W741C

Interstitial Pneumonitis Risk vs. Other NSAAs

Nilutamide is associated with a unique and clinically significant risk of interstitial pneumonitis, a severe and potentially fatal lung condition, that distinguishes it from other nonsteroidal antiandrogens [1]. Controlled clinical trials report an incidence of 2% in patients exposed to nilutamide, a rate estimated to be at least 50-fold higher than that observed with bicalutamide or flutamide [2]. Some studies have reported even higher rates, such as 17% (8 of 47 patients) in a Japanese cohort [3].

Pneumonitis Incidence
Head-to-head
Nilutamide: 2% (controlled)
vs. Bicalutamide / Flutamide: ≥50-fold lower
Supports nilutamide as a research tool for drug-induced pulmonary toxicity models.
Incidence may vary; review specific study population data.
Toxicity Interstitial Pneumonitis Adverse Event Safety Profile

Alcohol Intolerance Incidence

Nilutamide induces a unique form of alcohol intolerance, characterized by facial flushing, malaise, and hypotension, which is not a common feature of other NSAA compounds [1]. This idiosyncratic reaction has been reported in 5% to 20% of patients in clinical studies [2]. A Phase II study specifically documented an alcohol intolerance rate of 18.2% among participants [3]. This is a clearly defined, quantifiable adverse event that is specific to nilutamide within its class.

Alcohol Intolerance
Class-level
5–20% of patients reported;
Specific to nilutamide
Supports investigation of idiosyncratic alcohol–drug interaction phenotypes.
Incidence from clinical reports; class-level differentiation.
Alcohol Intolerance Toxicity Side Effect Patient Selection

Nilutamide Application Scenarios


SAR & Resistance in Mutant AR Models

Nilutamide is a valuable tool for researchers studying the structure-activity relationships of antiandrogens and the molecular mechanisms of drug resistance. As demonstrated, it uniquely retains antagonist activity against the W741C mutant AR, a property not shared by bicalutamide or hydroxyflutamide [1]. Therefore, procurement of nilutamide is justified for experimental systems designed to probe the binding pocket dynamics of this clinically relevant AR mutation or to screen for next-generation agents effective against bicalutamide-resistant models.

Interstitial Pneumonitis Toxicity Models

Nilutamide's well-documented and uniquely high risk of inducing interstitial pneumonitis makes it the preferred chemical agent for developing and validating in vitro or in vivo models of drug-induced lung injury [2]. With a reported incidence rate at least 50-fold higher than that of bicalutamide or flutamide, nilutamide serves as a positive control or a specific toxicant for studies aimed at understanding the pathogenesis of this severe adverse event or for screening compounds for protective effects against pulmonary toxicity [3].

Simplified In Vivo Dosing Regimens

For researchers designing long-term in vivo studies, nilutamide offers a practical advantage over flutamide due to its significantly longer elimination half-life (mean 56 hours vs. 8-10 hours) [4]. This pharmacokinetic property allows for once-daily oral administration, simplifying animal husbandry protocols, reducing handling-related stress, and ensuring more consistent drug exposure compared to the thrice-daily dosing required for flutamide, without sacrificing the use of a first-generation NSAA [5].

Alcohol Intolerance & Visual Disturbances

Nilutamide is the compound of choice for investigating the mechanisms of certain rare or idiosyncratic drug reactions. The high prevalence of nilutamide-induced alcohol intolerance (reported in up to 20% of patients) and impaired dark adaptation (reported in 13-57% of patients) provides a unique, quantifiable phenotype not observed with other antiandrogens [6]. This makes nilutamide an essential tool for researchers studying the pharmacology of these specific adverse drug reactions, including their underlying biochemical pathways and genetic predispositions [7].

Application
Selection Property
Validation Focus
AR mutation resistance studies
W741C mutant AR antagonist profile
Mutant AR transcriptional suppression assay
Drug-induced lung injury models
Reported pneumonitis incidence context
Pulmonary toxicity endpoint review
Long-term in vivo PK/PD studies
Reported elimination half-life
Steady-state exposure validation
Idiosyncratic drug reaction phenotyping
Reported alcohol intolerance incidence
Metabolic interaction endpoint monitoring
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